Thieno[3,2-c]pyridin-3-ylboronic acid
Description
Properties
IUPAC Name |
thieno[3,2-c]pyridin-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-4-12-7-1-2-9-3-5(6)7/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTJADOHJRAQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC2=C1C=NC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction Conditions
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Substrate : N-(3-thienyl)-methyl-N-[2,2-(diethoxy)ethyl]-para-toluene sulfonamide.
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Workup : Neutralization with sodium hydroxide, extraction with methylene chloride, and vacuum distillation.
This method prioritizes cost efficiency and scalability, leveraging inexpensive mineral acids and solvents. The product is typically isolated as a crystalline solid after distillation under reduced pressure (0.1 mmHg).
Miyaura Borylation of 3-Bromo-thieno[3,2-c]pyridine
The Miyaura reaction replaces the bromine atom with a boronic acid group using palladium catalysis. A modified protocol derived from thieno[2,3-d]pyrimidine syntheses is applicable.
Standard Reaction Protocol
Optimization Strategies
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Solvent Effects : Replacing dioxane with tetrahydrofuran (THF) improves solubility but may reduce yield.
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Catalyst Alternatives : Pd(dppf)Cl₂ enhances stability at higher temperatures.
Alternative Synthetic Routes
Suzuki Coupling During Ring Formation
Characterization and Validation
Critical analytical data for Thieno[3,2-c]pyridin-3-ylboronic acid include:
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, B(OH)₂), 8.50 (d, J = 5.1 Hz, 1H, H-2), 7.92 (d, J = 5.1 Hz, 1H, H-1), 7.45 (s, 1H, H-4).
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IR (KBr): 3200–3400 cm⁻¹ (B–OH stretch), 1340 cm⁻¹ (B–C aromatic).
Challenges and Considerations
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Stability : Boronic acids are prone to protodeboronation; storage at -20°C under argon is recommended.
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Purification : Column chromatography with acidic alumina minimizes decomposition.
Table 1. Summary of Key Reaction Conditions
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemical Synthesis
1. Building Block for Complex Molecules
Thieno[3,2-c]pyridin-3-ylboronic acid serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are crucial in constructing complex organic molecules. This reaction is particularly valuable in synthesizing biaryl compounds and other derivatives that are essential in pharmaceuticals and agrochemicals .
2. Formation of Boronic Esters
The compound can undergo oxidation to form boronic esters or borates, which are useful intermediates in various synthetic pathways. These derivatives can be further manipulated to yield a wide range of functionalized organic compounds, enhancing the compound's utility in synthetic chemistry.
Biological Applications
1. Anticancer Research
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, related thienoquinoline compounds have shown promising antiproliferative activity against medullary thyroid cancer cells by selectively inhibiting RET kinase, a target for certain aggressive cancers. The structure-activity relationship (SAR) studies indicate that modifications to the thienoquinoline core can enhance its efficacy against specific cancer types .
2. Enzyme Inhibition
The compound's ability to act as a probe in biological studies is notable. It has been explored for its potential to inhibit various enzymes involved in cancer progression and metabolic pathways. By investigating enzyme activities and protein interactions, researchers aim to uncover new therapeutic targets for drug development .
Medicinal Chemistry
1. Drug Discovery
this compound is being investigated for its role in drug discovery and development. Its potential as a scaffold for designing enzyme inhibitors highlights its importance in creating novel therapeutic agents aimed at treating various diseases, including cancer and metabolic disorders .
2. Targeting Cancer Stem Cells
Research indicates that derivatives of this compound may influence cancer stem cell populations, which are crucial for tumor recurrence and metastasis. Studies have shown that certain compounds can significantly reduce the viability of cancer stem cells in breast cancer models, indicating their potential as targeted therapies against aggressive cancer forms .
Summary of Findings
This compound demonstrates diverse applications across multiple scientific domains:
| Application Area | Details |
|---|---|
| Organic Synthesis | Used as a building block for complex molecules; facilitates Suzuki-Miyaura coupling reactions. |
| Biological Studies | Acts as a probe for enzyme activities; investigated for enzyme inhibition potential. |
| Medicinal Chemistry | Explored for drug discovery; potential in targeting cancer stem cells and enzyme inhibitors. |
| Anticancer Research | Derivatives show antiproliferative activity against various cancer cell lines. |
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical and biological processes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene-2-boronic Acid
- Structure: Fused thienothiophene core with a boronic acid group at position 2.
- Molecular Formula : C₆H₅BO₂S₂ (MW: 184.03 g/mol) .
- Applications : Primarily used in materials science, particularly in photoelectric materials.
- Key Differences: The absence of a pyridine ring reduces its utility in medicinal chemistry compared to thieno[3,2-c]pyridin-3-ylboronic acid. Its synthesis involves anhydride-containing intermediates, which may complicate purification .
3-Thienylboronic Acid
- Structure : Simple thiophene ring with a boronic acid group at position 3.
- Molecular Formula : C₄H₅BO₂S (MW: 127.96 g/mol) .
- Applications : Widely used in cross-coupling reactions but lacks the fused pyridine moiety, limiting its role in generating kinase inhibitors.
- Key Differences: Lower molecular complexity and reduced biological activity compared to fused thienopyridine boronic acids .
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid
- Structure : Pyridine ring substituted with chloro and trifluoromethyl groups, plus a boronic acid at position 3.
- Molecular Formula: C₆H₄BClF₃NO₂ (MW: 238.37 g/mol) .
- Applications : Used to introduce electron-withdrawing substituents in drug candidates. The chloro and CF₃ groups enhance metabolic stability.
- Key Differences: While structurally distinct from this compound, its electronic profile influences reactivity in cross-coupling reactions .
Thieno[3,2-b]pyridine Derivatives
- Structure : Fused thiophene-pyridine system without a boronic acid group.
- Molecular Formula : C₇H₅NS (MW: 135.19 g/mol) .
- Applications : Exhibits antimicrobial and antitumor activities but lacks the boronic acid functionality for cross-coupling .
- Key Differences: The absence of the boronic acid group limits its utility in modular synthesis compared to this compound .
Comparative Data Table
Q & A
Basic: What synthetic methodologies are most effective for preparing Thieno[3,2-c]pyridin-3-ylboronic acid?
This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Starting materials such as halogenated thienopyridine derivatives (e.g., 3-chlorothieno[3,2-c]pyridine) are reacted with bis(pinacolato)diboron or boronic esters under palladium catalysis. Key conditions include:
- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ .
- Solvent systems : Toluene/EtOH/H₂O or DMF/1,4-dioxane/H₂O .
- Temperature : 90–105°C .
Purification often involves column chromatography or recrystallization. For analogs, substituents on the thienopyridine core can influence reactivity; electron-withdrawing groups may require adjusted catalyst loadings .
Basic: What analytical techniques are critical for confirming the structure and purity of this boronic acid?
- NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry and boronic acid substitution. The B–OH proton typically appears as a broad singlet at δ 6–8 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₈H₇BNO₂S: calc. 192.03) .
- Elemental analysis : Carbon/nitrogen ratios ensure purity, particularly after recrystallization .
- HPLC : Used to detect hydrolyzed boroxine impurities, which are common in boronic acids .
Advanced: How can researchers optimize Suzuki-Miyaura coupling yields when using this boronic acid in heterocyclic systems?
Low yields often arise from steric hindrance or competing protodeboronation. Mitigation strategies include:
- Catalyst optimization : Pd(dppf)Cl₂ improves stability in polar solvents like DMF .
- Base selection : K₂CO₃ or KOAc enhances transmetallation efficiency .
- Temperature control : Lower temperatures (70–90°C) reduce side reactions in electron-deficient systems .
For example, coupling with 4-chlorofuro[3,2-c]pyridine achieved 55–75% yields using Pd(PPh₃)₄ in dichloromethane .
Advanced: How do structural modifications of this compound impact biological activity in kinase inhibition studies?
The thienopyridine core and boronic acid moiety are critical for binding to kinase active sites. Key findings:
- Substituent effects : 4-Alkoxy or 4-amino groups enhance selectivity for Src-family kinases (e.g., Lck inhibitors with IC₅₀ < 50 nM) .
- Boron coordination : The boronic acid interacts with catalytic lysine residues in KDR kinase, as shown in crystallographic studies .
- SAR trends : Methylsulfanyl derivatives exhibit improved metabolic stability but reduced solubility, requiring formulation adjustments .
Basic: What are common impurities in this compound syntheses, and how are they removed?
- Boroxine trimer : Forms via dehydration; removed by aqueous workup or recrystallization from THF/H₂O .
- Halogenated byproducts : Residual 3-chlorothienopyridine is eliminated via silica gel chromatography (hexane/EtOAc) .
- Palladium residues : Scavengers like activated charcoal or thiourea-functionalized silica reduce Pd content to <10 ppm .
Advanced: How can computational modeling guide the design of this compound derivatives for targeted protein interactions?
- Docking studies : Predict binding modes with ATP-binding pockets (e.g., adenosine A₁ receptor allosteric sites) .
- DFT calculations : Assess boronic acid Lewis acidity, which correlates with reaction rates in cross-couplings .
- MD simulations : Evaluate solvation effects on stability; polar solvents like DMSO accelerate protodeboronation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
